molecular formula C12H12ClNO B2603338 1-(6-Chloro-1H-indol-3-yl)-2-methyl-1-propanone CAS No. 1002095-56-8

1-(6-Chloro-1H-indol-3-yl)-2-methyl-1-propanone

Cat. No.: B2603338
CAS No.: 1002095-56-8
M. Wt: 221.68
InChI Key: ULZSNZPZHOBBAC-UHFFFAOYSA-N
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Description

1-(6-Chloro-1H-indol-3-yl)-2-methyl-1-propanone is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. The presence of the chloro group at the 6th position and the propanone moiety at the 1st position of the indole ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-1H-indol-3-yl)-2-methyl-1-propanone typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloroindole.

    Alkylation: The 6-chloroindole undergoes alkylation with a suitable alkylating agent, such as 2-bromo-1-methylpropanone, in the presence of a base like potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-1H-indol-3-yl)-2-methyl-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-(6-Chloro-1H-indol-3-yl)-2-methyl-1-propanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-1H-indol-3-yl)-2-methyl-1-propanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1H-indol-3-yl palmitate: Another indole derivative with a chloro group at the 6th position, but with a palmitate moiety instead of a propanone group.

    1H-indole-3-carbaldehyde: An indole derivative with an aldehyde group at the 3rd position.

Uniqueness

1-(6-Chloro-1H-indol-3-yl)-2-methyl-1-propanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a propanone moiety makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(6-chloro-1H-indol-3-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-7(2)12(15)10-6-14-11-5-8(13)3-4-9(10)11/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZSNZPZHOBBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CNC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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